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An In-depth Technical Guide to 2-methyl-N-
pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 2-methyl-N-pentylcyclohexan-1-amine (CAS No: 1019586-97-0). Due to
the limited availability of experimental data in peer-reviewed literature, this document combines
known information from chemical suppliers with predicted properties and inferred
methodologies based on established chemical principles and analogous compounds. The
guide covers the compound's structure, physicochemical properties, a proposed synthetic
pathway with a detailed experimental protocol, and expected spectroscopic characteristics. As
of the date of this publication, no public data exists regarding the biological activity or
associated signaling pathways of this compound.

Introduction

2-methyl-N-pentylcyclohexan-1-amine is a secondary amine featuring a substituted
cyclohexane ring. Its structure, containing both a cyclic alkyl moiety and an N-pentyl group,
suggests potential applications in materials science, as a synthetic intermediate, or in medicinal
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chemistry, where substituted cyclohexylamines are known to exhibit a range of biological
activities. This guide aims to consolidate the available information and provide a predictive
framework for the experimental handling and characterization of this molecule.

Physicochemical Properties

Experimental data on the physical properties of 2-methyl-N-pentylcyclohexan-1-amine are
not readily available in the public domain. The following table summarizes its basic identifiers
and computed physicochemical parameters.[1]

Property Value Source
CAS Number 1019586-97-0 ChemScenel[1]
Molecular Formula Ci12H2s5N ChemScene[1]
Molecular Weight 183.33 g/mol ChemScene[1]
Topological Polar Surface Area
12.03 A2 ChemScene (Computed)[1]

(TPSA)
LogP (Octanol-Water Partition

o 3.3449 ChemScene (Computed)[1]
Coefficient)
Hydrogen Bond Donors 1 ChemScene (Computed)[1]
Hydrogen Bond Acceptors 1 ChemScene (Computed)[1]
Rotatable Bonds 5 ChemScene (Computed)[1]

Synthesis

A likely and efficient method for the synthesis of 2-methyl-N-pentylcyclohexan-1-amine is the
reductive amination of 2-methylcyclohexanone with n-pentylamine. This well-established
reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced
in situ to the desired secondary amine.

Proposed Synthetic Workflow
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The following diagram illustrates the proposed synthetic workflow for 2-methyl-N-
pentylcyclohexan-1-amine.

Proposed Synthesis of 2-methyl-N-pentylcyclohexan-1-amine

n-Pentylamine

Reactants

2-Methylcyclohexanone
[Mix Reactants & Solvent]

Add Reducing Agent
(e.g., NaBH(OACc)3)

[Stir at Room Temperaturta
Quench Reaction
(e.g., with ag. NaOH)

Extract with Organic Solvent
(e.g., Ethyl Acetate)

Dry Organic Layer
(e.g., with Na2S0Oa4)

Gurify by Column Chromatographa

Product

2-methyl-N-pentylcyclohexan-1-amine
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Caption: Workflow for the proposed synthesis via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard procedures for reductive amination.
Optimization of reaction conditions may be necessary.

Materials:

2-Methylcyclohexanone

e n-Pentylamine

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
e Saturated aqueous sodium bicarbonate (NaHCOs) solution
o Saturated aqueous sodium chloride (brine) solution

e Anhydrous sodium sulfate (Na2S0a4)

o Ethyl acetate

e Hexanes

« Silica gel for column chromatography

Procedure:

e To a solution of 2-methylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added
n-pentylamine (1.1 eq).

e The mixture is stirred at room temperature for 30 minutes.

e Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
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e The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the
disappearance of the starting material.

o Upon completion, the reaction is quenched by the slow addition of saturated aqueous
NaHCOs solution.

e The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

» The combined organic layers are washed with brine, dried over anhydrous Na2SOa4, filtered,
and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes to afford the pure 2-methyl-N-pentylcyclohexan-1-
amine.

Chemical Reactivity

As a secondary amine, 2-methyl-N-pentylcyclohexan-1-amine is expected to exhibit typical
reactivity for this functional group. It will be basic and can be protonated by acids to form
ammonium salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic,
allowing it to react with various electrophiles. Potential reactions include:

o Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.
e Acylation: Reaction with acid chlorides or anhydrides to form amides.
» Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

o Oxidation: Susceptible to oxidation, with the outcome depending on the oxidizing agent
used.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be
predicted based on the molecule's structure.
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Infrared (IR) Spectroscopy

o N-H Stretch: A single, weak to medium intensity absorption band is expected in the region of
3300-3500 cm™1, characteristic of a secondary amine.

e C-H Stretch: Multiple sharp peaks are expected in the 2850-2960 cm~1 region due to the C-H
stretching vibrations of the cyclohexyl and pentyl groups.

» N-H Bend: A bending vibration may be observed around 1550-1650 cm~1, although it can
sometimes be weak or absent.

o C-N Stretch: Aweak to medium absorption is expected in the 1020-1250 cm~! range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR:

o N-H Proton: A broad singlet is expected, the chemical shift of which will be concentration
and solvent dependent. This peak will disappear upon D20 exchange.

o Cyclohexyl and Pentyl Protons: A complex series of overlapping multiplets is expected in
the upfield region (approximately 0.8-2.5 ppm).

o CH-N Proton: The proton on the carbon attached to the nitrogen in the cyclohexane ring is
expected to be a multiplet in the downfield region of the aliphatic signals (approximately
2.5-3.0 ppm).

o CH2-N Protons: The methylene protons on the pentyl group adjacent to the nitrogen are
expected to be a triplet around 2.5-2.8 ppm.

o Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the
terminal methyl group of the pentyl chain are expected in the upfield region (approximately
0.8-1.2 ppm).

e 13C NMR:

o Multiple signals are expected in the aliphatic region (approximately 10-60 ppm).
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o The carbon atom of the cyclohexane ring bonded to the nitrogen (C-N) is expected to be in
the range of 50-60 ppm.

o The carbon atom of the pentyl group bonded to the nitrogen (CH2z-N) is also expected in a
similar downfield aliphatic region.

Mass Spectrometry (MS)

e Molecular lon (M*): The molecular ion peak is expected at m/z = 183.

o Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines. This
would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the
formation of resonance-stabilized iminium ions. The major fragments would likely result from
the loss of a butyl radical from the pentyl group or cleavage within the cyclohexane ring.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and patent literature did not yield any information on
the biological activity, mechanism of action, or associated signaling pathways for 2-methyl-N-
pentylcyclohexan-1-amine. Therefore, no diagrams for signaling pathways or experimental
workflows related to biological testing can be provided at this time. The biological effects of this
compound remain an area for future investigation.

Conclusion

2-methyl-N-pentylcyclohexan-1-amine is a compound for which basic chemical identifiers are
known, but extensive experimental characterization is lacking in the public domain. This guide
provides a predictive framework for its synthesis and spectroscopic properties based on
established chemical principles. The absence of any reported biological activity highlights an
opportunity for future research to explore the potential of this molecule in various scientific and
industrial applications. Researchers investigating this compound are encouraged to perform
thorough characterization to establish its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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